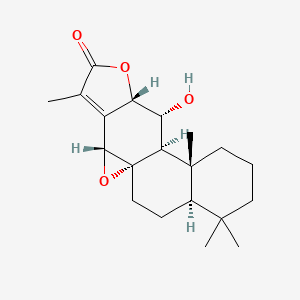
Ebracteolatanolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ebracteolatanolide A is typically isolated from the roots of Euphorbia ebracteolata through extraction with petroleum ether . The compound is then purified using chromatographic techniques. The structure of this compound is elucidated through spectroscopic analysis and molecular modeling
Chemical Reactions Analysis
Ebracteolatanolide A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at specific positions on the diterpenoid skeleton.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ebracteolatanolide A has several scientific research applications:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Mechanism of Action
Comparison with Similar Compounds
Ebracteolatanolide A is similar to other diterpenoids isolated from Euphorbia ebracteolata, such as:
Jolkinolide B: Another diterpenoid with cytotoxic properties.
Ebracteolatanolide B: A closely related compound with similar biological activities.
Yuexiandajisu D and E: Dimeric diterpenoids with unique structural features.
This compound stands out due to its specific inhibition of the NF-κB pathway, which is not as prominently observed in the other compounds .
Properties
Molecular Formula |
C20H28O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1S,3R,8S,9R,10R,11R,16R)-9-hydroxy-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-6-one |
InChI |
InChI=1S/C20H28O4/c1-10-12-14(23-17(10)22)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15)16(12)24-20/h11,13-16,21H,5-9H2,1-4H3/t11-,13+,14+,15+,16-,19-,20+/m1/s1 |
InChI Key |
LDVDGGIHTUCGMX-REKFSXRJSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]([C@H]3[C@@]4(CCCC([C@H]4CC[C@@]35[C@@H]2O5)(C)C)C)O)OC1=O |
Canonical SMILES |
CC1=C2C(C(C3C4(CCCC(C4CCC35C2O5)(C)C)C)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















